1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is a bicyclic compound that belongs to the class of benzazepines, which are characterized by a fused benzene and azepine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. It is classified under the category of heterocyclic compounds, specifically as a nitrogen-containing bicyclic structure. The compound exhibits unique structural features that make it a valuable scaffold for drug development.
The synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one can be achieved through several methods:
These synthetic routes are optimized in industrial settings to enhance yield and purity while minimizing environmental impact.
The molecular structure of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one can be described as follows:
The compound features a nitrogen atom within the azepine ring and a carbonyl group at position three. The stereochemistry and electronic properties imparted by these functional groups contribute to its reactivity and biological activity .
1,2,4,5-tetrahydro-3H-2-benzazepin-3-one participates in various chemical reactions:
The mechanism of action for 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is primarily studied in relation to its pharmacological effects. While specific mechanisms may vary depending on the target biological pathways:
The physical and chemical properties of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one include:
These properties are significant for understanding its behavior in biological systems and during synthesis .
The scientific applications of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one include:
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one represents a privileged scaffold in medicinal chemistry characterized by a fused bicyclic structure comprising a benzene ring condensed with a seven-membered azepine ring bearing a ketone functionality at the 3-position. This core structure, with the molecular formula C₁₀H₁₁NO (molecular weight: 161.20 g/mol), serves as a versatile template for chemical modification and drug discovery [1]. The molecule's significance stems from its conformational constraints and ability to mimic peptide turn structures, enabling specific interactions with biological targets. Its unique architecture combines aromatic character with an amide bond integrated into a saturated heterocyclic ring, creating a pharmacophore with distinctive electronic properties and hydrogen-bonding capabilities. As a bridged heterocyclic system, it occupies a critical chemical space between simple monocyclic compounds and complex polycyclic architectures, offering substantial opportunities for structure-activity relationship exploration while retaining synthetic accessibility.
The systematic IUPAC name 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one defines the parent structure where the benzene ring is fused to the azepine ring at positions 4a and 9a, with the carbonyl group at position 3 establishing it as a lactam. This core scaffold is systematically modified through several structural approaches:
Table 1: Key Benzazepin-3-one Derivatives and Their Structural Features
Compound Name | Systematic Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Source |
---|---|---|---|---|---|
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one (Core Compound) | 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one | C₁₀H₁₁NO | None (Parent structure) | 161.20 | [1] |
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one | 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one | C₁₀H₁₂N₂O | Amino group at position 4 | 176.22 | [2] |
8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | C₁₁H₁₃NO₂ | Methoxy group at position 8 | 191.23 | [3] |
1,2,4,5-Tetrahydro-8-hydroxy-3H-2-benzazepin-3-one | 1,2,4,5-Tetrahydro-8-hydroxy-3H-2-benzazepin-3-one | C₁₀H₁₁NO₂ | Hydroxy group at position 8 | 177.20 | [5] [6] |
The structural diversity achievable within this scaffold is further illustrated by stereochemistry. Position 4 (if substituted) and the conformation of the seven-membered ring (e.g., boat-like vs. chair-like) introduce stereochemical complexity. The lactam carbonyl (C=O) is a critical pharmacophoric element, acting as a hydrogen-bond acceptor, while the NH group (in the non N-substituted form) serves as a hydrogen-bond donor. This bifunctional hydrogen-bonding capability facilitates interactions with diverse biological targets. Furthermore, the aromatic ring provides a hydrophobic contact surface and a platform for introducing substituents that modulate electronic properties, solubility, and target affinity. The fusion angle between the benzene and azepine rings creates a distinct three-dimensional shape that can complement binding pockets in enzymes and receptors more effectively than planar biaryl systems or flexible linear chains.
The investigation of benzazepinones evolved from early curiosity-driven heterocyclic chemistry to targeted applications in peptide mimetics and medicinal chemistry. Initial synthetic efforts in the mid-to-late 20th century focused on establishing reliable routes to the core structure and exploring its fundamental reactivity. A pivotal shift occurred with the recognition that constrained amino acid analogs could impart improved metabolic stability and conformational bias to bioactive peptides. The benzazepinone scaffold emerged as a promising candidate due to its ability to mimic the spatial orientation and electronic properties of phenylalanine or tyrosine within peptide turns, particularly β-turns and γ-turns critical for molecular recognition.
A landmark application was reported in the design of melanocortin receptor (MCR) ligands. Research demonstrated that replacing the His6 residue in the conserved α-MSH pharmacophore (His6-Phe7-Arg8-Trp9) with constrained benzazepinone-based amino acids like 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) yielded potent and selective tetrapeptide ligands. This strategic substitution aimed to pre-organize the peptide backbone into a bioactive conformation while enhancing resistance to proteolytic degradation [4]. The Aba residue, viewed as a topographically constrained phenylalanine building block, provided a rigid framework that maintained crucial pharmacophore distances despite not always inducing a classical β-turn conformation. Molecular modeling confirmed significant backbone overlap between Aba-containing peptides and the proposed bioactive conformation of the potent cyclic melanocortin analog MT-II (Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2).
Early linear Aba-containing tetrapeptides (e.g., Ac-Aba-DPhe-Arg-Trp-NH2) showed limited receptor binding affinity, highlighting the challenge of achieving sufficient conformational constraint with local modifications alone. However, incorporating the Aba scaffold within globally constrained cyclic lactam structures proved highly successful. The cyclic lactam analogue incorporating "Aba6-D-Phe7" (Aba-2) emerged as a selective human melanocortin-3 receptor (hMC3R) antagonist (IC50 = 50 nM), demonstrating the power of combining local (azepinone) and global (cyclization) constraints for achieving receptor subtype selectivity [4]. This work underscored position 6 within the melanocortin pharmacophore as a critical determinant for modulating receptor subtype selectivity (MC3R vs. MC4R) and functional activity (agonist vs. antagonist).
Table 2: Biological Activity of Tetrapeptides Incorporating Benzazepinone Moieties at Melanocortin Receptors [4]
Peptide | Sequence | hMC4R EC50 (nM) | hMC4R Act% | hMC5R EC50 (nM) | hMC5R Act% | Primary Receptor Profile |
---|---|---|---|---|---|---|
1 | Ac-Aia-DPhe-Arg-Trp-NH2 | 447 | 50 | >636* | 0 (Antag) | Weak hMC4R partial agonist |
2 | Ac-Aia-pF-DPhe-Arg-Trp-NH2 | 13 | 100 | 4112 | 50 | hMC4R full agonist |
3 | Ac-Aia-pBr-DPhe-Arg-Trp-NH2 | 0.3 | 80 | >70.3* | 0 (Antag) | Potent hMC4R partial agonist / hMC5R antag |
4 | Ac-Aba-DPhe-Arg-Trp-NH2 | 227 | 80 | >37.3* | 0 (Antag) | hMC4R partial agonist / hMC5R antagonist |
MT-II (Reference Cyclic Peptide) | Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | 2.1 ± 0.6 | 100 | 5.7 ± 2.2 | 100 | Pan-agonist (hMC1R, MC3R, MC4R, MC5R) |
(Aia = Aminoindoloazepinone; Aba = Aminobenzazepinone (4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one); Act% = Percent maximal activity relative to α-MSH or MT-II; *Functional activity not determined or weak; Antag = Antagonist activity observed; pF-DPhe = para-Fluoro-D-phenylalanine; pBr-DPhe = para-Bromo-D-phenylalanine)
Further evolution involved exploring substitutions on the benzazepinone aromatic ring (e.g., methoxy, hydroxy groups) to fine-tune electronic properties, lipophilicity, and hydrogen-bonding capacity. For instance, compounds like 8-methoxy- and 8-hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one were synthesized and characterized [3] [5] [6], expanding the chemical toolbox available for structure-activity relationship (SAR) studies. The historical trajectory demonstrates a progression from fundamental heterocyclic synthesis to rational design principles leveraging conformational constraint and bioisosterism, establishing benzazepinones as valuable scaffolds for modulating peptide hormone signaling pathways with improved selectivity profiles.
The 2-benzazepin-3-one core holds significant importance across multiple domains of chemical and pharmaceutical research, stemming from its unique structural and physicochemical properties:
Conformational Restriction in Peptidomimetic Design: The benzazepinone scaffold serves as a highly effective rigidifying element within peptide sequences. By replacing flexible amino acids (like Phe, Tyr, His) or dipeptide segments, it restricts the conformational freedom of the peptide backbone. This pre-organization can significantly enhance binding affinity and selectivity for target receptors by reducing the entropic penalty associated with binding and by stabilizing bioactive conformations inaccessible to flexible peptides. Its success in generating melanocortin receptor ligands with subtype selectivity (e.g., hMC3R antagonists, hMC4R agonists/partial agonists) exemplifies this principle [4]. The scaffold effectively mimics the spatial projection of side chains and backbone functionalities found in turn structures critical for receptor engagement.
Enhancing Metabolic Stability: Integration of the benzazepinone moiety, particularly as a lactam, confers substantial resistance to enzymatic degradation compared to standard peptide bonds. Proteases commonly cleave amide bonds but struggle with the steric and electronic environment presented by the constrained seven-membered ring lactam. This property directly addresses a major limitation of therapeutic peptides—their short plasma half-life—facilitating the development of compounds with improved pharmacokinetic profiles suitable for in vivo studies and potential therapeutic applications.
Versatile Synthetic Platform for SAR Exploration: The scaffold offers multiple points for chemical modification (positions 4, 5, 6, 7, 8 on the ring system, and the ring nitrogen), enabling comprehensive structure-activity relationship studies. This versatility allows medicinal chemists to fine-tune critical parameters:
Driving Innovations in Heterocyclic Synthesis: The synthesis of benzazepinones and their derivatives often necessitates and inspires the development of novel heterocyclic formation methodologies. Microwave-assisted synthesis has emerged as a particularly powerful tool for constructing complex heterocycles like benzazepinones efficiently. This technique offers dramatic rate enhancements, improved yields, and reduced reaction times compared to traditional thermal methods. The principles demonstrated in the synthesis of related N-heterocycles (e.g., β-lactams via ketene-imine cycloadditions [7], indoles via accelerated Fischer indolization [7], dihydropyrimidines via Biginelli reactions [7]) are directly applicable or adaptable to the synthesis of benzazepinone derivatives, facilitating access to novel analogs for biological evaluation. The development of efficient, scalable routes to substituted benzazepinones remains an active area of research in synthetic organic chemistry.
Potential Beyond Melanocortin Receptors: While prominently explored in melanocortin ligand design, the benzazepinone pharmacophore holds promise for targeting other biologically relevant receptors and enzymes. Its structural features—a constrained aromatic system, a hydrogen-bonding lactam, and potential for both hydrophobic and polar interactions—are common elements in ligands for GPCRs, kinases, and proteases. The scaffold's demonstrated ability to confer metabolic stability and receptor selectivity suggests broad applicability in developing probes and therapeutics for diverse diseases, including CNS disorders, inflammatory conditions, and metabolic syndromes. The ongoing exploration of derivatives like the trifluoroacetylated nitro compound (CAS 230615-53-9) [8] hints at the continued chemical exploration of this scaffold for novel biological activities.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1